Hydrogen Bond Acceptor Capacity and Polar Surface Area: CAS 1049549-88-3 vs Unsubstituted Parent
CAS 1049549-88-3 (3-methoxy derivative) possesses four hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 71 Ų, compared to three HBA and a TPSA of 61.8 Ų for the unsubstituted parent compound N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021206-26-7) [1][2]. The additional HBA arises from the methoxy oxygen at the 3-position of the benzamide ring, which increases the compound's capacity for directional hydrogen bonding with biological targets. The 9.2 Ų increase in TPSA (a 14.9% relative increase) places CAS 1049549-88-3 in a moderately more polar region of chemical space while remaining well within the generally accepted oral drug-likeness threshold of <140 Ų [3]. This property differentiation is relevant for target engagement: the extra HBA can form an additional hydrogen bond in enzyme active sites or receptor pockets that is geometrically inaccessible to the unsubstituted analog.
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 4; TPSA = 71 Ų (CAS 1049549-88-3) |
| Comparator Or Baseline | HBA = 3; TPSA = 61.8 Ų (CAS 1021206-26-7; unsubstituted parent) |
| Quantified Difference | ΔHBA = +1 (33% increase); ΔTPSA = +9.2 Ų (14.9% increase) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11/3.4.8.24); validated against standard medicinal chemistry descriptors |
Why This Matters
For procurement decisions in fragment-based screening or structure-based drug design, the additional hydrogen bond acceptor and larger polar surface area of CAS 1049549-88-3 offer a distinct interaction profile compared to the unsubstituted parent, potentially enabling target engagement that the simpler analog cannot achieve.
- [1] PubChem Compound Summary for CID 42226660, 3-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/42226660 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 42226680, N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/42226680 (accessed 2026-04-29). View Source
- [3] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
